4-Quinolinol, 7-(1-methylethoxy)-2-phenyl-
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Overview
Description
7-ISOPROPOXY-2-PHENYLQUINOLIN-4-OL is a quinoline derivative, a class of heterocyclic aromatic organic compounds Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-ISOPROPOXY-2-PHENYLQUINOLIN-4-OL typically involves the Friedländer quinoline synthesis, which is a prominent method for constructing quinoline derivatives. This method involves the condensation of 2-aminoarylketones with carbonyl compounds possessing a reactive methylene group, followed by cyclodehydration . Poly(phosphoric acid) is often used as an assisting agent in this solvent-free reaction .
Industrial Production Methods: Industrial production of quinoline derivatives, including 7-ISOPROPOXY-2-PHENYLQUINOLIN-4-OL, often employs green and sustainable chemical processes. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like NaHSO4·SiO2 have been explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-ISOPROPOXY-2-PHENYLQUINOLIN-4-OL undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .
Scientific Research Applications
7-ISOPROPOXY-2-PHENYLQUINOLIN-4-OL has a broad range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-ISOPROPOXY-2-PHENYLQUINOLIN-4-OL involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-Phenylquinoline: Shares a similar quinoline core but lacks the isopropoxy group.
4-Quinolone: Another quinoline derivative with different substituents at the 4-position.
8-Hydroxyquinoline: Known for its metal-chelating properties and use in various applications.
Uniqueness: 7-ISOPROPOXY-2-PHENYLQUINOLIN-4-OL is unique due to the presence of the isopropoxy group at the 7-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to other quinoline derivatives .
Properties
CAS No. |
825620-18-6 |
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Molecular Formula |
C18H17NO2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
2-phenyl-7-propan-2-yloxy-1H-quinolin-4-one |
InChI |
InChI=1S/C18H17NO2/c1-12(2)21-14-8-9-15-17(10-14)19-16(11-18(15)20)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,19,20) |
InChI Key |
WWJSSYQFNXTUMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C(=O)C=C(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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